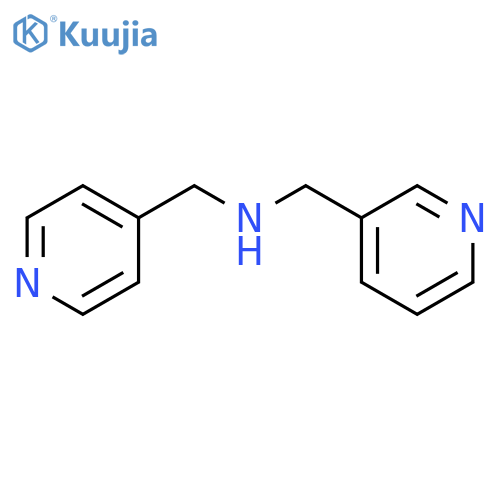

Cas no 227018-13-5 ((pyridin-3-yl)methyl(pyridin-4-yl)methylamine)

(pyridin-3-yl)methyl(pyridin-4-yl)methylamine 化学的及び物理的性質

名前と識別子

-

- Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine

- (pyridin-3-yl)methyl(pyridin-4-yl)methylamine

- 1-pyridin-4-yl-N-(pyridin-3-ylmethyl)methanamine

- [(pyridin-3-yl)methyl][(pyridin-4-yl)methyl]amine

- Z57057719

- G19482

- (pyridin-3-ylmethyl)(pyridin-4-ylmethyl)amine

- MFCD02656618

- 1-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)methanamine

- pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine, AldrichCPR

- N-(pyridin-3-ylmethyl)-N-(pyridin-4-ylmethyl)amine

- AKOS000284704

- CCG-121459

- 227018-13-5

- STK510820

- EN300-11750

-

- MDL: MFCD02656618

- インチ: InChI=1S/C12H13N3/c1-2-12(9-14-5-1)10-15-8-11-3-6-13-7-4-11/h1-7,9,15H,8,10H2

- InChIKey: HTIBRCUBBWLXNE-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CN=C1)CNCC2=CC=NC=C2

計算された属性

- せいみつぶんしりょう: 199.11109

- どういたいしつりょう: 199.110947427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 37.8Ų

じっけんとくせい

- PSA: 37.81

(pyridin-3-yl)methyl(pyridin-4-yl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11750-250mg |

[(pyridin-3-yl)methyl][(pyridin-4-yl)methyl]amine |

227018-13-5 | 90.0% | 250mg |

$110.0 | 2023-10-03 | |

| Matrix Scientific | 019341-1g |

Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine |

227018-13-5 | 1g |

$378.00 | 2023-09-09 | ||

| A2B Chem LLC | AF30664-100mg |

1-(Pyridin-3-yl)-N-(pyridin-4-ylmethyl)methanamine |

227018-13-5 | 88% | 100mg |

$117.00 | 2024-04-20 | |

| A2B Chem LLC | AF30664-2.5g |

1-(Pyridin-3-yl)-N-(pyridin-4-ylmethyl)methanamine |

227018-13-5 | 88% | 2.5g |

$652.00 | 2024-04-20 | |

| 1PlusChem | 1P00BE2W-250mg |

N-(PYRIDIN-3-YLMETHYL)-N-(PYRIDIN-4-YLMETHYL)AMINE |

227018-13-5 | 88% | 250mg |

$192.00 | 2024-05-24 | |

| 1PlusChem | 1P00BE2W-2.5g |

N-(PYRIDIN-3-YLMETHYL)-N-(PYRIDIN-4-YLMETHYL)AMINE |

227018-13-5 | 88% | 2.5g |

$787.00 | 2024-05-24 | |

| Aaron | AR00BEB8-50mg |

N-(PYRIDIN-3-YLMETHYL)-N-(PYRIDIN-4-YLMETHYL)AMINE |

227018-13-5 | 85% | 50mg |

$94.00 | 2025-02-14 | |

| Enamine | EN300-11750-50mg |

[(pyridin-3-yl)methyl][(pyridin-4-yl)methyl]amine |

227018-13-5 | 90.0% | 50mg |

$50.0 | 2023-10-03 | |

| 1PlusChem | 1P00BE2W-50mg |

N-(PYRIDIN-3-YLMETHYL)-N-(PYRIDIN-4-YLMETHYL)AMINE |

227018-13-5 | 88% | 50mg |

$120.00 | 2024-05-24 | |

| A2B Chem LLC | AF30664-250mg |

1-(Pyridin-3-yl)-N-(pyridin-4-ylmethyl)methanamine |

227018-13-5 | 88% | 250mg |

$151.00 | 2024-04-20 |

(pyridin-3-yl)methyl(pyridin-4-yl)methylamine 関連文献

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726

-

Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

(pyridin-3-yl)methyl(pyridin-4-yl)methylamineに関する追加情報

Compound Introduction: (pyridin-3-yl)methyl(pyridin-4-yl)methylamine (CAS No. 227018-13-5)

Compound (pyridin-3-yl)methyl(pyridin-4-yl)methylamine, identified by its CAS number 227018-13-5, is a significant molecule in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of bipyridine derivatives, which have garnered considerable attention due to their versatile biological activities and potential therapeutic applications. The structural framework of this compound features two pyridine rings connected through an amine linkage, which contributes to its unique chemical and pharmacological properties.

The presence of pyridin-3-yl and pyridin-4-yl substituents in the molecule imparts specific electronic and steric characteristics that are crucial for its interaction with biological targets. These bipyridine moieties are well-known for their ability to form stable complexes with metal ions, making them valuable in the development of coordination complexes with potential applications in catalysis, materials science, and medicine. In particular, the amine functional group in this compound not only influences its solubility and reactivity but also plays a pivotal role in its binding affinity to biological receptors.

Recent advancements in medicinal chemistry have highlighted the importance of bipyridine derivatives in the design of novel therapeutic agents. Studies have demonstrated that compounds incorporating bipyridine motifs exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the pyridine rings and the amine group in (pyridin-3-yl)methyl(pyridin-4-yl)methylamine allows for precise tuning of its pharmacological profile, making it a promising candidate for further investigation.

In the context of drug development, the synthesis and characterization of (pyridin-3-yl)methyl(pyridin-4-yl)methylamine have been subjects of extensive research. The compound's synthesis typically involves multi-step organic reactions, including condensation reactions between pyridine derivatives and appropriate alkylating agents. The use of advanced synthetic techniques has enabled chemists to optimize the yield and purity of this compound, facilitating its incorporation into more complex drug molecules.

The pharmacological evaluation of (pyridin-3-yl)methyl(pyridin-4-yl)methylamine has revealed intriguing interactions with various biological targets. For instance, studies have shown that this compound can modulate the activity of enzymes involved in signal transduction pathways, which are critical for cellular communication and homeostasis. Additionally, its ability to bind to metal ions suggests potential applications in the development of metallodrugs designed to target specific pathological conditions.

One particularly notable area of research involves the use of bipyridine derivatives as ligands in coordination chemistry. These ligands can form stable complexes with transition metals such as ruthenium and platinum, which are known for their antitumor properties. The compound's structural features make it an excellent candidate for designing metal-based anticancer agents that can selectively target cancer cells while minimizing side effects on healthy tissues.

The growing interest in (pyridin-3-yl)methyl(pyridin-4-yl)methylamine is also driven by its potential applications in medicinal chemistry beyond oncology. Researchers are exploring its utility as a scaffold for developing drugs targeting neurological disorders, such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and interact with central nervous system receptors makes it an attractive candidate for further pharmacological investigation.

In conclusion, (pyridin-3-yl)methyl(pyridin-4-yl)methylamine (CAS No. 227018-13-5) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with its diverse biological activities, make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in medicine today.

227018-13-5 ((pyridin-3-yl)methyl(pyridin-4-yl)methylamine) 関連製品

- 3000-75-7(ethyl[(pyridin-3-yl)methyl]amine)

- 20173-04-0(methyl[(pyridin-3-yl)methyl]amine)

- 19730-13-3(propyl[(pyridin-3-yl)methyl]amine)

- 2167610-37-7(1-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylcyclopropane-1-carbaldehyde)

- 1803852-51-8(2,6-Dimethyl-3-fluorobenzyl chloride)

- 425379-13-1(4-(5-bromo-2-fluorophenyl)pyridine)

- 17321-44-7(3,4-dimethyl-1-phenyl-1H-pyrazolo3,4-bpyridin-6-ol)

- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)

- 2228755-84-6(methyl 3-(aminomethyl)heptanoate)

- 1955498-48-2(2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride)